Cas no 1446097-19-3 (2-Ethoxy-5-iodo-1,3-dimethylbenzene)

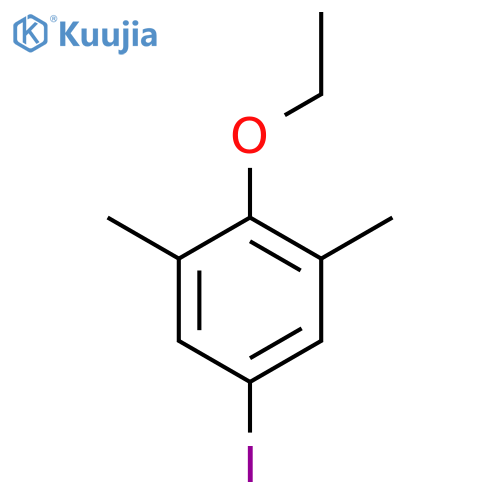

1446097-19-3 structure

商品名:2-Ethoxy-5-iodo-1,3-dimethylbenzene

2-Ethoxy-5-iodo-1,3-dimethylbenzene 化学的及び物理的性質

名前と識別子

-

- 1446097-19-3

- MFCD34757377

- 2-Ethoxy-5-iodo-1,3-dimethylbenzene

-

- インチ: 1S/C10H13IO/c1-4-12-10-7(2)5-9(11)6-8(10)3/h5-6H,4H2,1-3H3

- InChIKey: DVOUTWJJJHFTAM-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C)C(=C(C)C=1)OCC

計算された属性

- せいみつぶんしりょう: 276.00111g/mol

- どういたいしつりょう: 276.00111g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 9.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

2-Ethoxy-5-iodo-1,3-dimethylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB607407-5g |

2-Ethoxy-5-iodo-1,3-dimethylbenzene; . |

1446097-19-3 | 5g |

€2218.40 | 2024-07-19 | ||

| abcr | AB607407-250mg |

2-Ethoxy-5-iodo-1,3-dimethylbenzene; . |

1446097-19-3 | 250mg |

€355.80 | 2024-07-19 | ||

| abcr | AB607407-1g |

2-Ethoxy-5-iodo-1,3-dimethylbenzene; . |

1446097-19-3 | 1g |

€659.60 | 2024-07-19 |

2-Ethoxy-5-iodo-1,3-dimethylbenzene 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

1446097-19-3 (2-Ethoxy-5-iodo-1,3-dimethylbenzene) 関連製品

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1446097-19-3)

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):211/391/1315